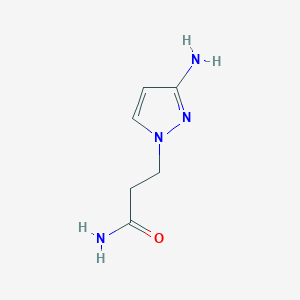![molecular formula C14H17N3O2 B1525559 N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]oxan-3-amine CAS No. 1274705-14-4](/img/structure/B1525559.png)
N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]oxan-3-amine
Übersicht
Beschreibung
“N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]oxan-3-amine” is a compound that has been studied in the context of its photophysical properties . It has been used as an ancillary ligand in iridium complexes, which have shown significant performance differences .
Chemical Reactions Analysis
The compound has been used in the formation of iridium complexes, which have shown significant performance differences . The compound’s performance can be attributed to its favorable charge transport properties .
Wissenschaftliche Forschungsanwendungen
Antifungal Applications
A novel series of compounds related to the chemical structure of interest has been synthesized and showed promising antifungal activity against several human pathogenic fungal strains. These compounds were synthesized using green chemistry tools such as molecular sieves and sonication, and their antifungal activity was evaluated against strains including Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus, and others. Molecular docking studies of these derivatives showed good binding at the active site of C. albicans cytochrome P450 enzyme lanosterol 14 α-demethylase, indicating their potential as antifungal agents (Nimbalkar et al., 2016).
Antioxidant Activity
Another study focused on the synthesis of a new series of compounds featuring the 1,3,4-oxadiazole ring and evaluated their antioxidant activity. The radical scavenging activity was significant in compounds with electron-donating and electron-withdrawing substituents, highlighting the influence of substitution patterns on the antioxidant potential of these molecules (Kotaiah et al., 2012).
Anticancer Evaluation
Compounds with a 1,3,4-oxadiazole core have been synthesized and tested for their anticancer activity against various human cancer cell lines. A series of derivatives demonstrated good to moderate activity, suggesting the therapeutic potential of these compounds in cancer treatment. The structural confirmation and bioactivity assessment underscore the importance of this chemical scaffold in developing new anticancer agents (Yakantham et al., 2019).
Synthetic Applications and Molecular Rearrangements
Research has also been conducted on the photoinduced molecular rearrangements of 1,2,4-oxadiazoles, offering insights into synthetic pathways that lead to the formation of triazoles, indazoles, and benzimidazoles. These findings provide valuable information for the synthesis of complex heterocyclic compounds, demonstrating the versatility of oxadiazoles as intermediates in organic synthesis (Buscemi et al., 1996).
Zukünftige Richtungen
The future directions for “N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]oxan-3-amine” could involve further optimization of the compound’s performance in iridium complexes . Additionally, new iridium complexes could be theoretically designed by substituting phenyl rings with a tert-butyl group (-t-Bu) and methyl group (–CH3), respectively .
Eigenschaften
IUPAC Name |
N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]oxan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-2-5-11(6-3-1)14-17-16-13(19-14)9-15-12-7-4-8-18-10-12/h1-3,5-6,12,15H,4,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYGKQGONCFFXBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)NCC2=NN=C(O2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]oxan-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Amino-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B1525476.png)
![N-[cyano(cyclopropyl)methyl]benzamide](/img/structure/B1525479.png)
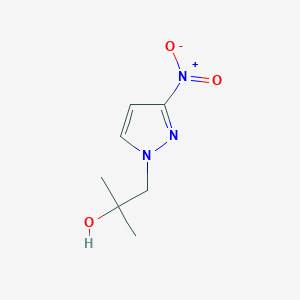
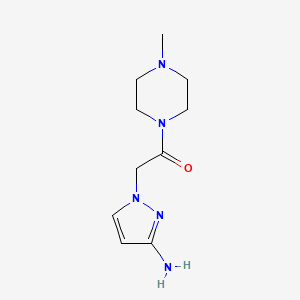
![3-Amino-1-[2-(difluoromethoxy)phenyl]pyrrolidin-2-one](/img/structure/B1525486.png)

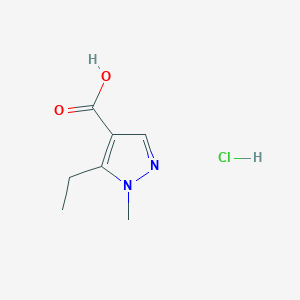
![2-[2-(3-amino-1H-pyrazol-1-yl)ethoxy]ethan-1-ol](/img/structure/B1525491.png)
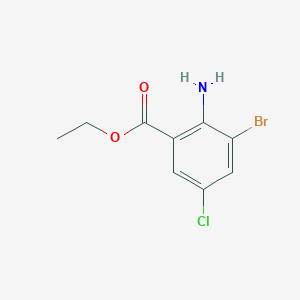

![1-[(2-Aminoethyl)sulfanyl]-2-methylpropan-2-ol](/img/structure/B1525496.png)
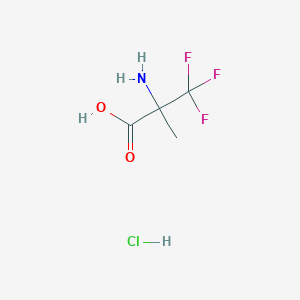
![2-(pyrrolidin-2-yl)-4-[3-(trifluoromethyl)phenyl]-1H-imidazole dihydrochloride](/img/structure/B1525498.png)
